![molecular formula C15H18O2 B053628 (1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene CAS No. 118326-94-6](/img/structure/B53628.png)
(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a type of oxirene, which is a class of highly reactive molecules that have been found to have a variety of interesting properties. In
Mechanism of Action
The mechanism of action of (1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene is not well understood, but it is believed to be related to its highly reactive nature. This compound has been found to undergo a variety of chemical reactions, including Diels-Alder reactions and other types of cycloadditions. These reactions can be used to selectively modify other molecules, making this compound a useful tool for organic chemists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, as this compound has not been extensively studied in biological systems. However, it is believed that this compound may have potential applications in drug discovery, as its highly reactive nature could be used to selectively modify other molecules in order to develop new drugs.
Advantages and Limitations for Lab Experiments
One advantage of using (1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene in lab experiments is its high reactivity, which allows for selective modification of other molecules. However, this same reactivity can also be a limitation, as it can make the compound difficult to handle and work with in certain situations. Additionally, the lack of understanding of the compound's biochemical and physiological effects can make it challenging to design experiments that utilize this compound effectively.
Future Directions
There are many potential future directions for research on (1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene. One area of interest is in the development of new materials, such as polymers and coatings, that utilize this compound as a building block. Additionally, further research on the compound's mechanism of action and potential applications in drug discovery could lead to new insights and breakthroughs in these fields. Finally, research on the compound's biochemical and physiological effects could help to shed light on its potential applications in biological systems.
Synthesis Methods
The synthesis of (1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene involves the use of several chemical reagents and reactions. One common method for synthesizing this compound is through the use of a Diels-Alder reaction, which involves the reaction of a diene and a dienophile. In this case, the diene is typically a cyclohexadiene derivative, while the dienophile is a ketene acetal. The resulting product is a highly reactive intermediate that can be further transformed into the final product through a series of chemical reactions.
Scientific Research Applications
(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene has a variety of potential scientific research applications. One area of interest is in the field of organic synthesis, where this compound can be used as a building block for the synthesis of more complex molecules. Additionally, this compound has been found to have potential applications in the development of new materials, such as polymers and coatings.
Properties
| 118326-94-6 | |
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C15H18O2/c1-16-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14-15(12)17-14/h6-8,10-11,14-15H,2-5H2,1H3/t10-,11-,14+,15-/m0/s1 |
InChI Key |
SEEWCDWTXYKWKT-AZHAFVHUSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3[C@H](O3)[C@@H]4[C@@H]2CCCC4 |
SMILES |
COC1=CC2=C(C=C1)C3C(O3)C4C2CCCC4 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(O3)C4C2CCCC4 |
synonyms |
(4abeta,9beta,10beta)-6-Methoxy-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-o ctahydrophenanthrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



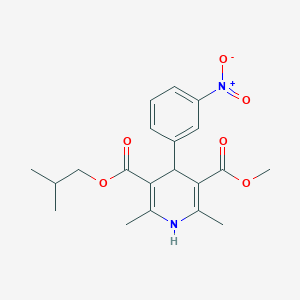

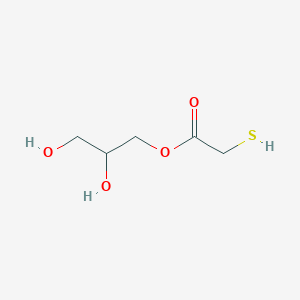
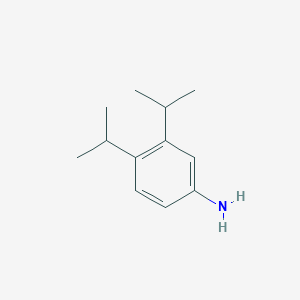

![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)

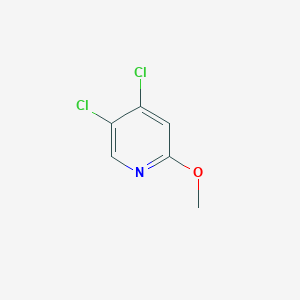
![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)

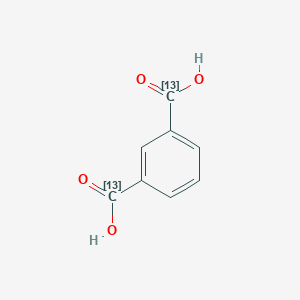
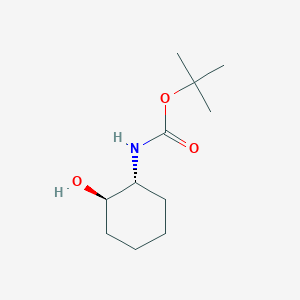
![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)
